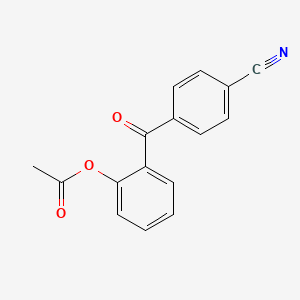

2-Acetoxy-4'-cyanobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds derived from cyanoacetamide precursors is detailed in the second paper. The key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, was used to synthesize a variety of heterocyclic derivatives through reactions with different chemical reagents. The synthetic pathways involved regioselective attacks and cyclization, leading to a diverse set of products. These methods could potentially be applied to the synthesis of 2-Acetoxy-4'-cyanobenzophenone by adapting the chemical reagents and reaction conditions to target the desired acetoxy and cyanobenzophenone functional groups .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Acetoxy-4'-cyanobenzophenone can be inferred from the first paper, where the structure of a major azide adduct was confirmed, indicating a highly delocalized positive charge in the intermediate. This suggests that the electron-withdrawing and electron-donating effects of substituents can significantly influence the stability and reactivity of such compounds. The molecular structure of 2-Acetoxy-4'-cyanobenzophenone would likely exhibit similar electronic characteristics due to the presence of the acetoxy and cyanobenzophenone groups .

Chemical Reactions Analysis

The first paper discusses the hydrolysis and photolysis of a quinol ester derivative, which generates an oxenium ion intermediate that can be trapped by nucleophiles in an aqueous environment. The presence of a benzothiazol-2-yl substituent affects the rate of ionization and the selectivity of the cation formed. These findings suggest that 2-Acetoxy-4'-cyanobenzophenone could also undergo hydrolysis and photolysis, leading to the formation of reactive intermediates that could be further studied for their potential in chemical synthesis and biological applications .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Acetoxy-4'-cyanobenzophenone are not directly discussed in the provided papers, the studies on related compounds indicate that the substituents on the aromatic ring can have significant effects on these properties. For instance, the inductive electron-withdrawing effect and the resonance effect that is electron-donating of the benzothiazol-2-yl substituent are important for the reactivity of the compound. These effects could be extrapolated to predict the behavior of 2-Acetoxy-4'-cyanobenzophenone in various environments, which would be crucial for its application in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

2-Acetoxy-4'-cyanobenzophenone plays a pivotal role in chemical synthesis, particularly in the generation and reaction of carbenes. Carbenes, which are molecules with a divalent carbon atom with only six electrons in its outer shell, are highly reactive and versatile intermediates in organic chemistry. 2,5-Dihydro-1,3,4-oxadiazoles, related to 2-Acetoxy-4'-cyanobenzophenone, are valuable for generating acetoxy(alkoxy)-, dialkoxy-, and other carbenes. These carbenes exhibit nucleophilic properties, reacting with various electrophilic functional groups to synthesize complex molecules. For instance, they react with electron-deficient alkenes or alkynes to produce cyclopropanones or cyclopropenones, potentially through concerted cycloaddition or initial bond formation producing zwitterions. Moreover, these carbenes can react with carbonyl compounds, possibly involving acetals of alpha-lactones as intermediates. Their wide application range and ease of preparation make 2,5-dihydro-1,3,4-oxadiazoles a valuable tool in synthetic chemistry, highlighting the importance of derivatives like 2-Acetoxy-4'-cyanobenzophenone (Warkentin, 2009).

Environmental Analysis and Protection

2-Acetoxy-4'-cyanobenzophenone derivatives are also crucial in environmental science, particularly in analyzing and mitigating the impact of ultraviolet (UV) filters like hydroxylated benzophenones in water bodies. For instance, a study on the determination of derivatives of 2-hydroxybenzophenone, used as UV absorbers, emphasized the importance of analytical methods for environmental monitoring. The study utilized solid-phase extraction and liquid chromatography-tandem mass spectrometry to analyze these compounds in water samples, underscoring the environmental relevance of benzophenone derivatives and the need for monitoring their levels (Negreira et al., 2009).

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo reductive heterocyclization by the action of nabh4 . This process involves the conversion of 2-cyanobenzophenones to 3-arylphthalides . The exact interaction of 2-Acetoxy-4’-cyanobenzophenone with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is known to undergo reductive heterocyclization, leading to the formation of 3-arylphthalides . The downstream effects of this transformation on biochemical pathways require further investigation.

Result of Action

The compound’s known reductive heterocyclization to form 3-arylphthalides suggests potential applications in organic synthesis . .

Propiedades

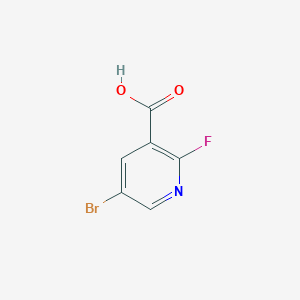

IUPAC Name |

[2-(4-cyanobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPXBZLLAJWTOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641571 |

Source

|

| Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-34-0 |

Source

|

| Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)